1-methyl-N-(4-methylphenyl)-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzoyl, methyl, and chromene moieties
Preparation Methods
The synthesis of 1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of a benzoyl derivative with a methylphenyl compound under controlled conditions. The reaction typically requires a solvent such as 1,4-dioxane and catalysts like thionyl chloride and triethylamine . Industrial production methods may involve continuous flow microreactor systems to optimize reaction kinetics and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins like FtsZ, which is crucial for bacterial cytokinesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar compounds include other benzoyl and chromene derivatives, such as:
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- N-(3-Amino-4-methylphenyl)benzamide
Compared to these compounds, 1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is unique due to its cyclopropa[c]chromene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21NO4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-benzoyl-1-methyl-N-(4-methylphenyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H21NO4/c1-16-12-14-18(15-13-16)27-23(29)26-21(19-10-6-7-11-20(19)31-24(26)30)25(26,2)22(28)17-8-4-3-5-9-17/h3-15,21H,1-2H3,(H,27,29) |
InChI Key |
ZCAFZRHANIOLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23C(C2(C)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC3=O |
Origin of Product |
United States |
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